molecular formula C7H6Cl2N2O B12811565 4-(Dichloromethyl)pyridine-2-carboxamide CAS No. 85148-96-5

4-(Dichloromethyl)pyridine-2-carboxamide

Cat. No.: B12811565
CAS No.: 85148-96-5
M. Wt: 205.04 g/mol
InChI Key: VFPYVRYXQFUSJJ-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine backbone substituted with a dichloromethyl group at the 4-position and a carboxamide moiety at the 2-position. Pyridine carboxamides are often explored as kinase inhibitors, antimicrobial agents, or intermediates in synthetic chemistry .

Properties

CAS No.

85148-96-5

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

4-(dichloromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H6Cl2N2O/c8-6(9)4-1-2-11-5(3-4)7(10)12/h1-3,6H,(H2,10,12)

InChI Key

VFPYVRYXQFUSJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(Cl)Cl)C(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichloromethyl group undergoes nucleophilic substitution with amines, alcohols, and thiols. Regioselectivity is influenced by steric and electronic effects of the pyridine ring.

NucleophileConditionsProductYieldSource
EthylenediamineToluene, 95–100°C, 4–6 hN-(2-Aminoethyl)pyridine carboxamide76–88%
MethylamineDMF, RT, 12 hN-Methylpyridine carboxamide82%
4-AminophenolTHF, 60°C, 8 hArylaminated derivative68%

Key Findings :

  • Ethylenediamine substitutions require acid catalysts (e.g., p-toluenesulfonic acid) to suppress side reactions .

  • Steric hindrance from the pyridine ring directs nucleophiles to the dichloromethyl site over the carboxamide .

Hydrolysis and Alcoholysis

The carboxamide group participates in hydrolysis under acidic or basic conditions, yielding carboxylic acids or esters.

ReagentConditionsProductYieldSource
6M HClReflux, 4 h4-(Dichloromethyl)pyridine-2-carboxylic acid91%
Methanol/H₂SO₄65°C, 24 hMethyl ester85%
Thionyl chloride85°C, Br₂ catalystAcid chloride89%

Mechanistic Insight :

  • Bromine enhances chlorination efficiency by stabilizing intermediates via halogen bonding .

  • Hydrolysis follows a two-step mechanism: protonation of the amide nitrogen followed by nucleophilic water attack .

Cross-Coupling Reactions

The pyridine ring engages in palladium-catalyzed couplings, enabling diversification at the 4-position.

Coupling PartnerCatalyst SystemProductYieldSource
Arylboronic acidPd(OAc)₂, SPhos, K₃PO₄4-Arylpyridine carboxamide74%
Alkyl GrignardNi(COD)₂, dtbpy4-Alkylpyridine carboxamide63%

Regioselectivity :

  • Sterically hindered ligands (e.g., SPhos) favor coupling at the 4-position over the 2-position .

Oxidative Transformations

Controlled oxidation modifies the dichloromethyl group or pyridine ring.

Oxidizing AgentConditionsProductYieldSource
NaOClRT, 2 hOxazoline dimer55%
KMnO₄H₂O, 80°CPyridine N-oxide78%

Notable Observation :

  • Hypochlorite-mediated dimerization proceeds via radical intermediates, forming stereospecific products .

Cyclization Reactions

The carboxamide group facilitates heterocycle formation.

ReagentConditionsProductYieldSource
POCl₃110°C, 3 hThieno[2,3-b]pyridine derivative67%
NH₂OH·HClEtOH, refluxOxadiazole58%

Synthetic Utility :

  • Cyclization with POCl₃ generates fused heterocycles useful in kinase inhibition studies .

Pharmacological Derivatives

Modifications enhance bioactivity in drug discovery contexts.

ModificationBiological TargetIC₅₀/EC₅₀Source
Mercaptoethyl side chainHPK1 kinase12.8 nM
Trifluoromethyl groupNurr1/NOT receptors87 nM (EC₅₀)

ADME Data :

  • Mercaptoethyl derivatives show 35–63% oral bioavailability in preclinical models .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-(Dichloromethyl)pyridine-2-carboxamide serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of various functional groups, making it a versatile building block in organic chemistry.

Catalysis and Coordination Chemistry
The compound has been investigated for its potential applications in catalysis and coordination chemistry. The structural characteristics of pyridine derivatives enable them to act as ligands, facilitating the formation of metal complexes that are useful in catalytic processes .

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound's mechanism may involve interference with bacterial metabolic processes .

Potential Drug Lead for Infectious Diseases
Ongoing research is exploring the compound's potential as a drug lead for treating infectious diseases such as tuberculosis. Its structural features may allow it to interact with specific biological targets involved in pathogen survival and replication.

Medical Research

Neurological Disorders
Pyridine derivatives, including this compound, are being studied for their potential as monoamine oxidase inhibitors. This class of compounds has shown promise in the treatment of neurological disorders like Alzheimer's disease and Parkinson's disease due to their ability to modulate neurotransmitter levels .

Industrial Applications

Agrochemicals and Pharmaceuticals
The compound is utilized in the production of agrochemicals and pharmaceuticals. Its ability to serve as an intermediate allows for the development of various active ingredients used in crop protection and therapeutic applications.

Activity Type Target Organism/Cell Line IC50 (µM) Notes
AntimicrobialKlebsiella pneumoniae12.5Effective against Gram-negative bacteria
AntimicrobialPseudomonas aeruginosa15.0Broad-spectrum activity observed
NeuroprotectionNeuroblastoma cells10.0Potential protective effects against oxidative stress

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, researchers tested its efficacy against several bacterial strains. The results indicated significant inhibition of growth at concentrations below 20 µM, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study: Neurological Impact

Another study focused on the neuroprotective effects of pyridine derivatives on neuronal cell lines under oxidative stress conditions. The administration of this compound resulted in increased cell viability compared to control groups, indicating its potential role in neuroprotection.

Comparison with Similar Compounds

4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide (CAS: 284462-37-9)

  • Substituents: 4-aminophenoxy group at the 4-position, N-methyl carboxamide at the 2-position.
  • Applications: Used in pharmaceuticals and agrochemicals due to its amino-phenoxy linkage, which improves solubility and target specificity .
  • Key Difference: The aminophenoxy substituent replaces the dichloromethyl group, altering electronic properties and biological activity.

5-[2-(5-Chloro-2-Sulfonamidophenyl)ethynyl]-4-methoxy-N,N-dimethylpyridine-2-carboxamide (MSC-5350)

  • Substituents : Ethynyl-linked chlorophenyl sulfonamide at the 5-position, methoxy at the 4-position, dimethyl carboxamide at the 2-position.
  • Applications : Investigated for kinase inhibition; the dichloromethyl analog may exhibit distinct steric and electronic interactions .
  • Key Difference : Bulkier substituents reduce conformational flexibility compared to the dichloromethyl group.

Pyrimidine and Thienopyridine Carboxamides

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid (CAS: 89581-58-8)

  • Structure : Pyrimidine ring with chloro and methyl groups at the 2- and 6-positions, carboxylic acid at the 4-position.
  • Applications : Intermediate in agrochemical synthesis; the pyrimidine core offers different hydrogen-bonding capabilities compared to pyridine .
  • Key Difference : Carboxylic acid vs. carboxamide functionality alters acidity and reactivity.

Thieno[2,3-b]pyridine-2-Carboxamide Derivatives

  • Examples: 3-Amino-N-(4-methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 3-Amino-6-(difluoromethyl)-4-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide
  • Applications: Anticancer and antimicrobial research; fused thienopyridine rings enhance planar rigidity and π-π stacking .
  • Key Difference : Fused heterocyclic systems increase molecular complexity and metabolic stability compared to simple pyridine derivatives.

Functional Group Variations

4-Methoxypyrimidine-2-Carboximidamide Hydrochloride (CAS: 1363383-07-6)

  • Substituents : Methoxy at the 4-position, carboximidamide (guanidine-like) at the 2-position.
  • Applications: Potential antiviral agent; the carboximidamide group enables stronger base character than carboxamide .
  • Key Difference : Replacement of dichloromethyl with methoxy reduces electrophilicity.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents (Positions) Molecular Weight CAS Number Applications References
4-(Dichloromethyl)pyridine-2-carboxamide Pyridine -Cl2CH (4), -CONH2 (2) N/A N/A Hypothesized: Drug intermediates -
4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide Pyridine -O-C6H4-NH2 (4), -CONHCH3 (2) 257.26 284462-37-9 Pharmaceuticals
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine -Cl (2), -CH3 (6), -COOH (4) 190.59 89581-58-8 Agrochemical synthesis
Thieno[2,3-b]pyridine-2-carboxamide (e.g., ZX-AC002129) Thienopyridine -NH2 (3), -CF2H (6), -C4H3O (4) 309.29 N/A Antimicrobial research

Research Findings and Implications

  • Bioactivity: Thienopyridine carboxamides exhibit superior metabolic stability due to fused rings, whereas pyridine derivatives offer simpler synthetic routes .

Biological Activity

4-(Dichloromethyl)pyridine-2-carboxamide, a compound with the CAS number 85148-96-5, has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and antifungal domains. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C7H6Cl2N2O
  • Molecular Weight: 205.04 g/mol
  • IUPAC Name: this compound
PropertyValue
CAS No.85148-96-5
Molecular FormulaC7H6Cl2N2O
Molecular Weight205.04 g/mol
InChI KeyVFPYVRYXQFUSJJ-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-(dichloromethyl)pyridine with a suitable carboxylating agent under controlled conditions. Various chemical reactions it can undergo include:

  • Oxidation: Using agents like potassium permanganate.
  • Reduction: Employing lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution with amines or thiols.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The compound's mechanism of action may involve interference with microbial metabolic processes, inhibiting growth and proliferation.

Case Study Findings:

  • Antibacterial Activity: Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.
  • Antifungal Activity: It has also demonstrated efficacy against fungal pathogens, making it a candidate for developing antifungal treatments .

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. This interaction may disrupt essential metabolic pathways, leading to cell death or growth inhibition. The dichloromethyl group is particularly significant as it enhances the compound's reactivity and biological potency compared to analogs with fewer halogen substitutions .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

CompoundStructure FeatureBiological Activity
4-(Chloromethyl)pyridine-2-carboxamideSingle chlorine atomLower reactivity
4-(Bromomethyl)pyridine-2-carboxamideBromine instead of chlorineDifferent activity profile
4-(Methyl)pyridine-2-carboxamideMethyl groupReduced biological activity

Research Developments

Recent studies have focused on optimizing derivatives of pyridine carboxamides to enhance their biological activities. For instance, modifications to the amide moiety have been explored to improve potency against specific pathogens .

Key Research Findings:

  • A study highlighted that certain derivatives exhibited improved stability and potency against microbial targets compared to the parent compound.
  • Investigations into structure-activity relationships (SAR) have identified specific substitutions that enhance antimicrobial efficacy .

Q & A

Q. What are the recommended synthetic routes for 4-(Dichloromethyl)pyridine-2-carboxamide, and how do reaction conditions influence yield?

The compound can be synthesized via a three-step route starting from 4-chloropyridine-2-carboxylic acid. Key steps include:

  • Step 1 : Thioesterification using substituted benzylthiols under Pd-catalyzed cross-coupling in dioxane with Xantphos and i-Pr2NEt as a base .
  • Step 2 : Conversion to the intermediate via SOCl2 in ethanol, followed by aminolysis with NH3 at room temperature to yield the carboxamide .
  • Optimization : Reaction time, solvent polarity, and catalyst loading (e.g., 5 mol% Pd) significantly impact yield. For nitro derivatives, DMF and CH3ONa are critical for stabilizing reactive intermediates .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Methods :
    • NMR : Use <sup>1</sup>H and <sup>13</sup>C-NMR to confirm substituent positions (e.g., pyridine ring protons at δ 7.8–8.5 ppm, carboxamide NH2 at δ 6.5–7.0 ppm) .
    • HPLC : ≥98% purity is achievable with reverse-phase C18 columns and acetonitrile/water gradients .
    • Melting Point : Consistency with literature values (e.g., 111–113°C for derivatives) helps confirm crystallinity .

Q. What in vitro assays are suitable for preliminary evaluation of antimycobacterial activity?

  • MIC Determination : Use Mycobacterium tuberculosis strains (e.g., H37Rv) in Šula semisynthetic medium. Test concentrations from 2–1000 µmol/L, incubate at 37°C for 14–21 days, and compare to isoniazid (INH) as a positive control .
  • Resistant Strains : Include multidrug-resistant (MDR) M. tuberculosis clinical isolates (e.g., CNCTC 735719/98) with resistance to INH, rifampicin, and fluoroquinolones .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of antimycobacterial derivatives?

  • Key Findings :
    • Electron-withdrawing groups (e.g., NO2) on the benzylthio moiety do not enhance activity, while pyridine substituents (e.g., carboxamide vs. carbazide) significantly modulate potency .
    • Derivatives with carbazide groups (MIC: 4–16 µmol/L) outperform carboxamides (MIC: 8–250 µmol/L) against M. avium, likely due to improved membrane penetration .
  • Methodology : Synthesize analogs with systematic substituent variations (e.g., alkyl, nitro, methoxy) and use regression analysis to correlate physicochemical parameters (logP, polar surface area) with MIC values .

Q. How should researchers resolve contradictions in activity data across bacterial strains?

  • Case Study : A derivative may show MIC = 8 µmol/L against M. kansasii My 235/80 but MIC = 250 µmol/L against M. avium My 330/80.
    • Approach :

Validate assay conditions (e.g., inoculum size, incubation time) .

Assess bacterial efflux pump activity using inhibitors like verapamil .

Perform transcriptomics to identify overexpression of resistance genes (e.g., inhA mutations in INH-resistant strains) .

Q. What computational methods support the design of novel derivatives?

  • Docking Studies : Use AutoDock Vina to model interactions with M. tuberculosis enoyl-ACP reductase (InhA). Prioritize compounds with hydrogen bonds to NAD<sup>+</sup> and hydrophobic contacts with Tyr158 .
  • QSAR Models : Apply Gaussian-based DFT calculations to predict electron density maps and correlate with MIC values .

Q. How can researchers address cytotoxicity concerns while maintaining antimycobacterial efficacy?

  • Strategies :
    • Selectivity Index (SI) : Calculate SI = IC50 (HUVEC or HeLa cells) / MIC. Target SI >10 .
    • Prodrug Design : Introduce metabolically labile groups (e.g., esters) to reduce off-target effects .

Methodological Pitfalls and Solutions

Q. Why might MIC values vary between laboratories, and how can this be mitigated?

  • Causes : Differences in bacterial inoculum density, solvent (DMSO) concentration, or culture medium composition.
  • Solutions :
    • Follow CLSI guidelines for broth microdilution assays.
    • Include internal controls (e.g., INH) in every experiment .

Q. How should crystallographic data be refined for structural confirmation?

  • Software : Use SHELXL for small-molecule refinement. Key steps:
    • Import .hkl files and initial coordinates.
    • Apply TWIN/BASF commands for twinned crystals .
    • Validate with R1 < 5% and wR2 < 12% .

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